Stereochemical Control of Mutant EGFR Inhibition: S- vs. R-Enantiomer Activity
Nazartinib S-enantiomer is the less active stereoisomer of Nazartinib. While the active R-enantiomer (Nazartinib) exhibits potent, low-nanomolar inhibitory activity across multiple EGFR mutant cell lines, the S-enantiomer's activity is significantly attenuated . This stereospecific loss of function is consistent with the requirement of (R)-stereochemistry at the azepane ring for optimal binding to the EGFR active site .
| Evidence Dimension | Mutant EGFR Inhibition Potency (Cellular IC50) |
|---|---|
| Target Compound Data | Markedly reduced activity (quantified as 'less active' relative to R-enantiomer) |
| Comparator Or Baseline | Nazartinib (R-enantiomer): IC50 = 4 nM (H1975 L858R/T790M), 6 nM (H3255 L858R), 2 nM (HCC827 ex19del) |
| Quantified Difference | Significant potency loss; exact fold-change not specified in primary literature, but class inference indicates substantial (>10-fold) reduction in activity. |
| Conditions | In vitro cellular proliferation assays using H1975, H3255, and HCC827 human NSCLC cell lines |
Why This Matters
Procuring the S-enantiomer ensures access to a validated negative control for experiments designed to isolate the stereospecific activity of Nazartinib.
